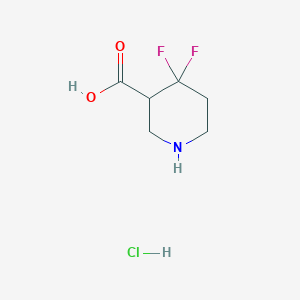

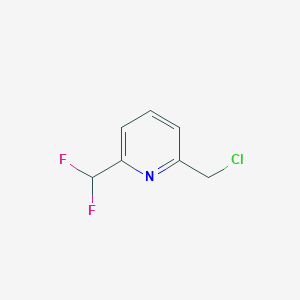

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

Descripción general

Descripción

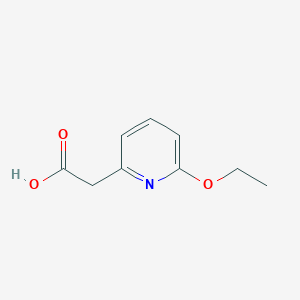

The compound “2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride” is a chloropurine compound . It is related to abacavir, a 2-aminopurine nucleoside compound . Abacavir is used in the treatment of the human immunodeficiency virus (HIV) and is commercially available from GlaxoSmithKline under the tradename ZIAGEN .

Synthesis Analysis

The synthesis of related chloropurine compounds has been described in various patents . For example, a process for preparing a chloropurine compound involves hydrolysing a compound in the presence of an acid, condensing the product formed in situ in the presence of a base with another compound, followed by ring closure in situ of the resulting intermediate .Molecular Structure Analysis

The molecular structure of related compounds such as “Ethyl (6-chloro-9H-purin-9-yl)acetate” has been analyzed . The molecular formula of this compound is C9H9ClN4O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related chloropurine compounds have been described in patents . These reactions include hydrolysis, condensation, and ring closure .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-(6-Chloro-9H-purin-9-yl)ethanol” have been analyzed . The molecular formula of this compound is C7H7ClN4O .Aplicaciones Científicas De Investigación

Synthesis and Tautomerism

Research has focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, achieved through N-methylation of known 6-chloropurines. This process revealed significant variations in amino/imino tautomer ratios, identified through NMR methods. The study of these compounds contributes to the understanding of purine chemistry and the impact of substituents on tautomeric equilibria (Roggen & Gundersen, 2008).

Reactivity and Alkylation

The reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines towards alkylation was explored, showing that electronegative substituents at the C-2 position significantly affect the alkylation outcome. This research provides insights into the chemical behavior of purine derivatives and their potential applications in synthetic organic chemistry (Roggen et al., 2011).

Biological Activity

The synthesis and evaluation of 2-substituted agelasine analogs revealed their potential antimycobacterial and antiprotozoal activities. This indicates the potential therapeutic applications of purine derivatives in treating infectious diseases. The study also highlighted the importance of specific substituents in enhancing biological activity against certain pathogens and cancer cell lines (Roggen et al., 2011).

Process Development

Process development for the large-scale preparation of N-benzylated chloropurine derivatives was conducted, leading to efficient synthetic routes for pharmaceutical intermediates. This research is crucial for the industrial production of purine-based drugs and intermediates, demonstrating the scalability and practicality of purine synthesis methods (Shi et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMUVGUMLKXSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=NC2=C1N=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)

![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)